3-(4-(Hydroxymethyl)benzo[d]oxazol-2-yl)acrylic acid
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Overview
Description
3-(4-(Hydroxymethyl)benzo[d]oxazol-2-yl)acrylic acid is a compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or acetic acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-(4-(Hydroxymethyl)benzo[d]oxazol-2-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The acrylic acid moiety can be reduced to a propionic acid derivative using reducing agents such as lithium aluminum hydride.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., nitric acid for nitration). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-(Hydroxymethyl)benzo[d]oxazol-2-yl)acrylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzoxazole derivatives.
Biology: It has been studied for its potential antimicrobial and anticancer activities.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-(Hydroxymethyl)benzo[d]oxazol-2-yl)acrylic acid involves its interaction with specific molecular targets. For example, it may inhibit enzymes involved in inflammatory pathways or bind to DNA to exert its antimicrobial effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar compounds to 3-(4-(Hydroxymethyl)benzo[d]oxazol-2-yl)acrylic acid include other benzoxazole derivatives such as:
2-(2,4-Dichloroquinolin-8-yl)benzo[d]oxazole: Known for its antimicrobial activity.
3-(2-(4-Methoxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one: Exhibits potent antibacterial activity.
3-Chloro-4-(4-Methoxyphenyl)-1-(4-(2-Oxo-2H-chromen-3-ylamino)oxazol-2-yl)azetidin-2-one: Shows moderate antifungal activity.
What sets this compound apart is its unique combination of the benzoxazole and acrylic acid moieties, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C11H9NO4 |
---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
(E)-3-[4-(hydroxymethyl)-1,3-benzoxazol-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C11H9NO4/c13-6-7-2-1-3-8-11(7)12-9(16-8)4-5-10(14)15/h1-5,13H,6H2,(H,14,15)/b5-4+ |
InChI Key |
XTMNVLFBDSJRQU-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC(=C2C(=C1)OC(=N2)/C=C/C(=O)O)CO |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)C=CC(=O)O)CO |
Origin of Product |
United States |
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